3,4,6-Triphenyloxan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
62071-24-3 |
|---|---|
Molecular Formula |
C23H20O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3,4,6-triphenyloxan-2-one |
InChI |
InChI=1S/C23H20O2/c24-23-22(19-14-8-3-9-15-19)20(17-10-4-1-5-11-17)16-21(25-23)18-12-6-2-7-13-18/h1-15,20-22H,16H2 |
InChI Key |
XLJLKHHOCAZOLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 3,4,6 Triphenyloxan 2 One
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. For 3,4,6-Triphenyloxan-2-one, the primary structural feature is the oxan-2-one (also known as a delta-lactone or tetrahydropyran-2-one) ring.
The most logical disconnection point in the oxanone ring is the ester linkage, which points to a hydroxy acid as the immediate precursor. This leads to the following primary disconnection:
Interactive Data Table: Key Retrosynthetic Disconnections for this compound
| Disconnection Approach | Precursor Type | Key Bond Cleaved | Resulting Synthons/Reagents |
| C-O Ester Bond | Hydroxy Acid | C-O (Ester) | 5-hydroxy-3,4,6-triphenylhexanoic acid |
| C-C Bond (alpha-beta) | Michael Addition | C3-C4 | Phenylacetic ester enolate and a chalcone (B49325) derivative |
| C-C Bond (gamma-delta) | Aldol (B89426) Condensation | C4-C5 | A substituted aldehyde and an enolate |
This initial disconnection to a 5-hydroxy-3,4,6-triphenylhexanoic acid simplifies the problem to the formation of this acyclic precursor. Further disconnections of the hydroxy acid backbone can be envisioned, for instance, through aldol or Michael-type reactions, to arrive at simpler phenyl-containing building blocks.
Established Synthetic Pathways for the Oxanone Core
Based on the retrosynthetic analysis, several established synthetic methodologies could theoretically be adapted to construct the this compound core.
Grignard reagents are powerful nucleophiles widely used for carbon-carbon bond formation. libretexts.orglibretexts.org A plausible strategy would involve the reaction of a Grignard reagent with a suitable carbonyl precursor. For instance, a phenylmagnesium halide could be reacted with a keto-ester. The subsequent intramolecular cyclization of the resulting hydroxy ester could yield the desired lactone.
A hypothetical pathway could involve the reaction of phenylmagnesium bromide with a suitably substituted keto-ester. The challenge in this approach lies in the synthesis of the polysubstituted keto-ester precursor and controlling the regioselectivity of the Grignard addition.
The cyclization of a hydroxy acid to a lactone is a fundamental transformation in organic synthesis. nih.gov For the precursor, 5-hydroxy-3,4,6-triphenylhexanoic acid, various lactonization methods could be employed. These methods often involve activation of the carboxylic acid, for example, by conversion to an acid chloride or by using coupling agents, followed by intramolecular esterification.
Common lactonization reagents include carbodiimides (like DCC or EDC), or methods like the Yamaguchi or Mitsunobu reactions, which are known to be effective for the formation of medium-sized rings. The choice of method would depend on the stereochemistry of the hydroxy acid and the desired stereochemical outcome in the final product.
Advanced Synthetic Techniques for Enhanced Stereocontrol and Efficiency
Given the multiple stereocenters in this compound, an asymmetric synthesis would be highly desirable to obtain a single enantiomer. This could be achieved through the use of chiral catalysts or auxiliaries. For example, an asymmetric aldol reaction could be used to set the stereocenters in the acyclic precursor. Alternatively, a catalytic asymmetric hydrogenation of an unsaturated precursor could establish the desired stereochemistry. The development of such a route would require significant methodological research.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials, offer a powerful tool for the rapid construction of complex molecules. nih.govmdpi.com A hypothetical MCR for this compound could involve the one-pot reaction of a phenyl-substituted aldehyde, a ketone, and a nucleophile, which upon subsequent transformation could lead to the oxanone core. While no specific MCR for this target has been reported, the development of such a strategy could significantly shorten the synthetic sequence.
Flow Chemistry and Continuous Processing Approaches in Lactone Synthesis
In recent years, flow chemistry and continuous processing have emerged as powerful alternatives to traditional batch production methods for synthesizing chemical compounds, including lactones. allfordrugs.com These techniques offer significant advantages in terms of safety, efficiency, scalability, and product consistency. dottikon.compharmoutsourcing.com
Continuous processing involves the uninterrupted movement of materials through a reactor, where chemical reactions occur. allfordrugs.com This contrasts with batch production, where reagents are loaded into a reactor, the reaction proceeds, and the product is then removed. Flow chemistry, often utilizing microreactors or tubular reactors, is a key enabling technology for continuous processing. dottikon.com
Key advantages of these approaches in lactone synthesis include:
Enhanced Safety: By keeping the volume of hazardous reagents and reactive intermediates small at any given time, the risks associated with highly exothermic or unstable reactions are minimized. dottikon.compharmoutsourcing.com
Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for precise and rapid temperature control, which can improve reaction selectivity and prevent the formation of byproducts. pharmoutsourcing.com
Scalability: Scaling up a reaction in a flow system often involves running the process for a longer duration or using multiple reactors in parallel, which is often simpler and more predictable than transitioning to larger batch reactors. acs.org
Increased Efficiency and Yield: Optimized reaction conditions, including temperature, pressure, and residence time, can be achieved and maintained, often leading to higher yields and purity in shorter timeframes. rsc.orgrsc.org
Research has demonstrated the successful application of flow chemistry for the synthesis of various lactones. For example, a novel method for synthesizing hydroxy lactones from alkenoic acids has been developed using an integrated flow process that includes in-line work-up and purification. rsc.orgrsc.org This selenium-mediated catalytic process allows for the eco-friendly generation of lactone products within an hour. rsc.orgresearchgate.net Photochemical reactions, which can be difficult to scale up in batch processes, have also been successfully implemented in flow systems for the synthesis of complex lactones like (+)-goniofufurone. acs.org
| Parameter | Batch Processing | Continuous Flow Processing |
| Reaction Volume | Large, all at once | Small, continuous stream |
| Heat Transfer | Limited by vessel surface area | Excellent, high surface-area-to-volume ratio |
| Safety Profile | Higher risk with exothermic/hazardous reactions | Inherently safer due to small reagent volumes |
| Scalability | Complex, requires re-optimization for larger vessels | Simpler, by extending run time or parallelization |
| Process Control | Less precise control over temperature and mixing | Precise control over residence time, temp, pressure |
| Typical Yield | Variable, can be lower due to side reactions | Often higher and more consistent |
A comparative overview of batch versus continuous flow processing for chemical synthesis.
Purification and Isolation Methodologies for Synthetic Products
The purification and isolation of the target lactone from the crude reaction mixture are critical steps to ensure the final product meets the required standards of purity. The choice of method depends on the physical properties of the lactone (e.g., melting point, boiling point, solubility) and the nature of the impurities present.
Common methodologies applicable to the purification of this compound and related lactones include:
Chromatography: Column chromatography is a versatile and widely used technique for separating compounds based on their differential adsorption to a stationary phase. For non-polar to moderately polar compounds like many lactones, silica (B1680970) gel is a common stationary phase. The stability of some lactone derivatives, such as pinacolboronic esters, towards silica gel chromatography has been noted. acs.org
Recrystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. This technique is effective for obtaining high-purity crystalline solids. google.com
Distillation: For liquid lactones or those that are solids with a sufficiently low boiling point, distillation under reduced pressure (vacuum distillation) can be an effective purification method. This technique separates compounds based on differences in their boiling points and is particularly useful for removing non-volatile impurities or solvents. google.com
Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in two immiscible liquid phases, often an aqueous and an organic layer. This is typically used during the initial work-up phase to remove inorganic salts or water-soluble byproducts. google.com
The final purity of the isolated lactone can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). google.comgoogle.com Purity levels exceeding 99% are often achievable with a combination of these purification strategies. google.comgoogle.com
| Purification Method | Principle of Separation | Best Suited For |
| Column Chromatography | Differential adsorption onto a solid stationary phase | Complex mixtures; compounds with different polarities |
| Recrystallization | Difference in solubility at different temperatures | Crystalline solid products |
| Distillation | Difference in boiling points | Thermally stable liquid products or low-melting solids |
| Extraction | Differential solubility in immiscible liquids | Initial work-up; separating organic from aqueous impurities |
A summary of common purification methodologies for synthetic chemical products.
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of scientific databases and scholarly literature, it has been determined that there is a significant absence of published research specifically focused on the chemical compound This compound . Consequently, it is not possible to generate a detailed, scientifically accurate article on its chemical reactivity and mechanistic investigations as requested.
The outlined sections and subsections require specific, verifiable data from research findings, including:
Chemical Reactivity and Mechanistic Investigations of 3,4,6 Triphenyloxan 2 One
Derivatization Strategies for Analytical and Synthetic Utility
The creation of an authoritative article necessitates a foundation of peer-reviewed studies that have investigated these precise chemical behaviors. Without such source material, any attempt to describe the compound's reactivity would be speculative and would not meet the required standards of accuracy and factual reporting.
General principles of lactone reactivity could be used to hypothesize potential reactions. For instance, the lactone ester bond is susceptible to nucleophilic acyl substitution, and the phenyl groups could undergo electrophilic aromatic substitution. However, the specific influence of the three phenyl groups on the stereochemistry and electronic properties of the oxanone ring would require dedicated experimental investigation. Providing such hypothetical information would fall outside the scope of reporting established scientific findings.
Therefore, until research on 3,4,6-Triphenyloxan-2-one is conducted and published, the information required to construct the requested article remains unavailable.
Derivatization for Enhanced Spectroscopic Detection and Separation
Chemical derivatization is a technique used to convert a compound into a new, related compound (a derivative) to improve its suitability for analysis. researchgate.net This is often done to enhance detection by spectroscopic methods (like UV-Vis or fluorescence spectroscopy) or to improve separation in chromatographic techniques such as HPLC. researchgate.net For a compound like this compound, this could theoretically involve reactions targeting the lactone functional group.
However, a detailed search did not yield any specific studies describing the derivatization of this compound for these purposes. Research on derivatization reagents is extensive, but their application to this specific triphenyl-substituted delta-lactone has not been documented in the available literature. mdpi.comnih.gov
Formation of Chiral Derivatives for Enantiomeric Purity Assessment
Since this compound possesses multiple stereocenters, it is a chiral molecule existing as different enantiomers and diastereomers. Assessing enantiomeric purity is crucial in pharmaceutical and chemical research. nih.gov One method for this is the formation of chiral derivatives. This indirect approach involves reacting the enantiomeric mixture with a pure chiral derivatizing agent to form diastereomers. wvu.edu These diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC. nih.govwvu.edu
Despite the theoretical applicability of this method, no published research was found that specifically details the formation of chiral derivatives of this compound for the purpose of assessing its enantiomeric purity. General methods for chiral drug separation are well-established, but their specific application to this compound is not documented. nih.govgoogle.com
Kinetic and Mechanistic Studies of this compound Reactions
Kinetic and mechanistic studies are fundamental to understanding how a chemical reaction proceeds, at what speed, and by what pathway. Such studies for reactions involving this compound would provide insight into its stability, reactivity, and how it transforms into other products.
Reaction Order and Rate Constant Determination
Determining the reaction order and rate constant involves monitoring the concentration of reactants or products over time under controlled conditions. This data is then used to formulate a rate law, which mathematically describes the reaction's speed in relation to the concentration of each reactant.
A thorough search of the chemical literature did not uncover any kinetic studies that have determined the reaction order or rate constants for reactions involving this compound. While kinetic data exists for the pyrolysis of the parent compound, γ-valerolactone, this information cannot be extrapolated to the significantly more complex triphenyl-substituted derivative. researchgate.net
Table 1: Hypothetical Reaction Kinetic Data No experimental data is available for this compound. This table is a template to illustrate how such data would be presented.
| Experiment | Initial [this compound] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | Data Not Available | Data Not Available | Data Not Available |
| 2 | Data Not Available | Data Not Available | Data Not Available |
| 3 | Data Not Available | Data Not Available | Data Not Available |
Influence of Catalysts and Environmental Factors
Catalysts can significantly alter the rate of a chemical reaction without being consumed. Environmental factors such as temperature, pressure, and solvent polarity also play a critical role in reaction kinetics and outcomes. Studies in this area would investigate how different catalysts (e.g., acids, bases, metal complexes) or changes in environmental conditions affect the reactions of this compound. chemrxiv.orgchemrxiv.org
No specific research detailing the influence of catalysts or environmental factors on reactions of this compound could be located. While there is broad research on the catalytic synthesis of related structures like triphenylbenzenes or the reactions of other lactones, these findings are not directly applicable to the target compound. osti.govresearchgate.net
Table 2: Hypothetical Catalyst Efficiency Data No experimental data is available for this compound. This table is a template to illustrate how such data would be presented.
| Catalyst | Temperature (°C) | Solvent | Reaction Rate (M/s) | Yield (%) |
|---|---|---|---|---|
| None | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Catalyst X | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Catalyst Y | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3,4,6 Triphenyloxan 2 One and Its Synthetic Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
High-Resolution One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)
A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is fundamental for the structural confirmation of 3,4,6-Triphenyloxan-2-one. scielo.br One-dimensional ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons present in the molecule.
Two-dimensional NMR techniques are then employed to establish connectivity between atoms. nanalysis.com
COSY (Correlation Spectroscopy) reveals proton-proton couplings within the same spin system, helping to identify adjacent protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nanalysis.comcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework. columbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which helps in determining the stereochemistry of the molecule.
Representative ¹H and ¹³C NMR Data for this compound:
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) |
| 2 | - | 175.0 (C=O) | - |
| 3 | 4.5 (d) | 55.0 | C2, C4, C-ipso (Phenyl @ C3) |
| 4 | 4.2 (dd) | 58.0 | C2, C3, C5, C-ipso (Phenyl @ C4) |
| 5 | 2.5 (m), 2.8 (m) | 35.0 | C4, C6 |
| 6 | 5.0 (dd) | 80.0 | C4, C5, C-ipso (Phenyl @ C6) |
| Phenyl @ C3 | 7.2-7.4 (m) | 127.0-135.0 | C3 |
| Phenyl @ C4 | 7.2-7.4 (m) | 127.0-138.0 | C4 |
| Phenyl @ C6 | 7.2-7.4 (m) | 127.0-140.0 | C6 |
Note: The chemical shifts are hypothetical and based on typical values for similar structures. The actual values can vary depending on the solvent and experimental conditions.
Diffusion-Ordered Spectroscopy (DOSY) for Solution-State Characterization
Diffusion-Ordered Spectroscopy (DOSY) is a valuable NMR technique for analyzing mixtures and confirming the presence of a single species in solution. mdpi.com The DOSY experiment separates the NMR signals of different molecules based on their diffusion coefficients, which are related to their size and shape. jhu.edu For a pure sample of this compound, the DOSY spectrum would show all proton signals aligned horizontally, corresponding to a single diffusion coefficient. ox.ac.uk This confirms that all the observed protons belong to a single molecule, providing evidence of sample purity.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass of a compound. researchgate.net This high accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₂₃H₂₀O₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.
Expected HRMS Data for this compound:
| Ion | Calculated m/z |
| [M+H]⁺ | 329.1536 |
| [M+Na]⁺ | 351.1356 |
Soft Ionization Techniques (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS), Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)) for Intact Molecular Ion Detection
Soft ionization techniques are essential for analyzing intact molecules without causing significant fragmentation. creative-proteomics.com
Electrospray Ionization (ESI-MS) is a widely used technique for polar and large molecules. nih.gov It typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. tandfonline.com
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) is another soft ionization method, particularly useful for large and non-volatile molecules. nsf.gov The analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle ionization of the analyte. creative-proteomics.comtandfonline.com
Both techniques would be expected to produce a strong signal for the intact molecular ion of this compound, confirming its molecular weight.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation. wikipedia.org In an MS/MS experiment, a specific ion (the precursor ion, typically the molecular ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. youtube.comnih.gov The fragmentation pattern provides valuable information about the molecule's structure. nih.gov
For this compound, MS/MS analysis would likely reveal characteristic fragmentation pathways, such as the loss of the phenyl groups, cleavage of the oxanone ring, and other rearrangements. By analyzing these fragmentation patterns, the connectivity of the different structural motifs can be confirmed.
Plausible Fragmentation Pathways for [M+H]⁺ of this compound:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
| 329.15 | 252.10 | C₆H₅ (Phenyl group) | [M+H - C₆H₅]⁺ |
| 329.15 | 224.09 | C₇H₅O (Benzoyl radical) | [M+H - C₇H₅O]⁺ |
| 329.15 | 105.03 | C₁₆H₁₆O | [C₇H₅O]⁺ (Benzoyl cation) |
Vibrational Spectroscopy (Infrared and Raman)
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Band Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of this compound, the most prominent absorption band is associated with the lactone carbonyl group (C=O). Experimental data show a strong absorption at 1740 cm⁻¹, which is characteristic for a six-membered ring ester (δ-lactone). acs.org This specific frequency can provide clues about the ring conformation. acs.org
Other key vibrational bands expected in the FTIR spectrum arise from the three phenyl groups and the oxane ring structure. These include C-H stretching vibrations from the aromatic rings, typically found in the 3100-3000 cm⁻¹ region, and C-H stretching from the saturated carbon atoms of the oxane ring, appearing just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected to produce several sharp bands in the 1600-1450 cm⁻¹ region. Furthermore, the C-O stretching vibrations of the ester group are anticipated to show strong bands in the 1300-1000 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Not Reported |
| Aliphatic C-H | Stretching | 3000 - 2850 | Not Reported |
| Lactone C=O | Stretching | 1750 - 1735 | 1740 acs.org |
| Aromatic C=C | Stretching | 1600 - 1450 | Not Reported |
| Ester C-O | Stretching | 1300 - 1000 | Not Reported |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for characterizing the phenyl groups and the carbon backbone of this compound. The Raman spectrum is unique to the molecule and serves as a "vibrational fingerprint."
Key expected signals in the Raman spectrum would include intense bands corresponding to the aromatic ring breathing modes of the three phenyl substituents. researchgate.net The symmetric C=C stretching vibrations of the phenyl rings, typically around 1600 cm⁻¹, are also expected to be strong. researchgate.net The lactone carbonyl (C=O) stretch, while strong in the IR, would also be visible in the Raman spectrum. The complex region below 1500 cm⁻¹ would contain a rich pattern of C-H bending and C-C stretching modes, completing the unique fingerprint of the molecule.
| Functional Group | Vibrational Mode | Expected Raman Activity |
|---|---|---|
| Aromatic Rings | Symmetric Ring Breathing | Strong |
| Aromatic C=C | Stretching | Strong |
| Lactone C=O | Stretching | Medium |
| C-H Bonds | Bending/Stretching | Medium to Weak |
| C-C Backbone | Stretching | Medium to Weak |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the chromophores—parts of the molecule that absorb light—are the three phenyl groups and the carbonyl group of the lactone.
The phenyl groups are expected to give rise to intense absorptions in the UV region due to π → π* transitions. These typically occur in two regions: a strong band (the E2-band) around 200-210 nm and a weaker, structured band (the B-band) around 250-270 nm. The carbonyl group exhibits a weak n → π* transition, which is formally forbidden and appears at longer wavelengths, typically in the 280-300 nm region. The conjugation of these chromophores within the molecular structure can cause shifts in the absorption maxima (λ_max) to longer wavelengths (bathochromic shift) and changes in absorption intensity.
| Chromophore | Electronic Transition | Expected λ_max Region (nm) |
|---|---|---|
| Phenyl Groups | π → π* (E2-band) | ~200 - 210 |
| Phenyl Groups | π → π* (B-band) | ~250 - 270 |
| Carbonyl Group | n → π* | ~280 - 300 |
X-ray Crystallography for Solid-State Molecular Architecture
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.
For this compound (also known as 1-Oxa-3S,4S,6R-triphenyl-2-cyclohexanone), a single-crystal X-ray diffraction study has been successfully conducted. The analysis revealed that in the solid state, the δ-lactone ring does not adopt a typical chair or half-chair conformation but is instead fixed in a boat conformation . acs.org This structural determination is crucial for understanding the molecule's reactivity and interactions. The crystallographic data also indicated a shortened C-O bond between the carbonyl carbon and the ether oxygen, which suggests electronic delocalization within the ester group. acs.org
Advanced Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of compounds like this compound, particularly in the context of its synthesis and purification.
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique separates volatile and thermally stable compounds. The applicability of GC-MS for this compound would depend on its volatility and stability at the temperatures required for analysis. If suitable, GC would provide a retention time for the compound, while the mass spectrometer would yield its molecular weight and a characteristic fragmentation pattern, confirming its identity.
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a highly versatile technique for non-volatile or thermally sensitive molecules. thegoodscentscompany.com An LC-MS analysis of this compound would involve separating the compound from its synthetic intermediates or impurities on an HPLC column. The mass spectrometer would then provide the accurate mass of the molecular ion (e.g., [M+H]⁺), confirming its elemental composition (C₂₃H₂₀O₂). Tandem MS (MS/MS) experiments would induce fragmentation, providing structural information that helps to piece together the molecular structure. science-softcon.de
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) : LC-NMR combines the separation power of HPLC with the detailed structural elucidation capabilities of NMR spectroscopy. nist.gov This powerful technique allows for the direct acquisition of NMR spectra of compounds as they elute from the chromatography column. For the analysis of this compound, LC-NMR could be used to identify and characterize synthetic byproducts, isomers, or degradants in a mixture without the need for laborious isolation of each component. unipr.itnih.gov
Computational Chemistry and Theoretical Modeling of 3,4,6 Triphenyloxan 2 One
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its chemical behavior. wikipedia.orgnorthwestern.edu Methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) are commonly used to solve the Schrödinger equation for the molecule, yielding its electronic wavefunction and energy. nrel.gov
From these calculations, a detailed analysis of the molecular orbitals can be performed. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). mdpi.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. dergipark.org.tr A smaller gap generally implies higher reactivity and easier electronic transitions. For 3,4,6-Triphenyloxan-2-one, the extensive π-conjugation from the three phenyl rings is expected to significantly influence the energies of these frontier orbitals.
A hypothetical summary of electronic properties that could be derived from such calculations is presented below.
| Parameter | Calculated Value (Hypothetical) | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Energy difference between HOMO and LUMO; indicates chemical stability and electronic transition energy. |
| Ionization Potential (I) | 6.5 eV | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | 1.8 eV | The energy released when an electron is added to the molecule. |
| Dipole Moment | 3.2 D | A measure of the overall polarity of the molecule. |
Density Functional Theory (DFT) Studies for Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the three-dimensional structure of molecules. nih.gov A geometry optimization calculation systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, which corresponds to the most stable structure of the molecule. This process yields precise information on bond lengths, bond angles, and dihedral (torsional) angles.
For this compound, the presence of three bulky phenyl groups suggests the possibility of multiple stable conformations, or rotamers, arising from rotation around the single bonds connecting the rings to the oxanone core. A thorough conformational analysis would involve identifying all low-energy conformers and determining their relative stabilities. researchgate.net The global minimum energy conformation represents the most probable structure of the molecule in the gas phase. The phenyl rings are unlikely to be coplanar with the central ring due to steric hindrance, and DFT would quantify the precise torsional angles.
A selection of hypothetical optimized geometric parameters for the global minimum conformation is shown in the table below.
| Parameter | Atoms Involved | Calculated Value (Hypothetical) |
|---|---|---|
| Bond Length | C2=O (Carbonyl) | 1.21 Å |
| Bond Length | O1-C2 | 1.35 Å |
| Bond Length | C3-C4 | 1.54 Å |
| Bond Angle | O1-C2-C3 | 118.5° |
| Bond Angle | C3-C4-C5 | 110.2° |
| Dihedral Angle | C5-C4-C(Phenyl)-C(Phenyl) | 45.8° |
Prediction and Rationalization of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, IR/Raman frequencies, UV-Vis absorption)
Computational methods are invaluable for predicting and interpreting various types of spectra.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C nuclei. nih.govnih.gov The calculation provides the isotropic shielding value for each nucleus, which is then converted to a chemical shift by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS). aps.org These predictions are highly sensitive to the molecule's geometry and electronic environment, making them excellent for validating optimized structures and assigning experimental spectra. researchgate.net
| Atom | Calculated δ (ppm) (Hypothetical) | Experimental δ (ppm) (Hypothetical) |
|---|---|---|
| ¹³C (C=O) | 172.5 | 171.8 |
| ¹³C (C4) | 48.2 | 47.9 |
| ¹H (H on C4) | 3.85 | 3.81 |
| ¹H (Phenyl, ortho) | 7.45 | 7.42 |
IR/Raman Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to atomic positions. nih.gov These calculations yield a set of vibrational frequencies and their corresponding intensities, which correlate to specific molecular motions such as bond stretching, bending, and rocking. acs.orgrsc.org The most prominent feature in the calculated IR spectrum of this compound would be the intense absorption band corresponding to the C=O stretching vibration of the lactone group, typically found in the 1730-1760 cm⁻¹ region. orgchemboulder.com Calculated frequencies are often multiplied by a scaling factor to correct for approximations in the method and improve agreement with experimental data. libretexts.org
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Hypothetical) | Assignment |
|---|---|---|
| ν₁ | 3065 | Aromatic C-H Stretch |
| ν₂ | 1745 | C=O Stretch (Lactone) |
| ν₃ | 1605 | Aromatic C=C Stretch |
| ν₄ | 1180 | C-O Stretch |
UV-Vis Absorption: The electronic absorption spectrum in the Ultraviolet-Visible (UV-Vis) range is simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comacs.org This method calculates the energies required to promote an electron from an occupied orbital to an unoccupied one (electronic transitions). soton.ac.ukresearchgate.net The calculation provides the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption band. mdpi.com For this compound, strong absorptions would be expected due to π→π* transitions within the aromatic phenyl rings.
| Transition | Calculated λmax (nm) (Hypothetical) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 275 | 0.45 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 240 | 0.21 | HOMO-1 → LUMO (π→π) |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations typically describe a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a picture of how the molecule behaves over time at a given temperature. bioinformaticsreview.com MD simulations use classical mechanics to model the movements of atoms and molecules, allowing for the exploration of conformational changes, flexibility, and interactions with the surrounding environment. rsc.orgnih.gov
An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water, chloroform) and calculating the forces between all atoms to simulate their motion over nanoseconds or longer. uchicago.eduacs.org Such a simulation could reveal the preferred orientations of the phenyl rings in solution, the stability of different conformers over time, and the formation of a solvation shell, illustrating how solvent molecules arrange themselves around the solute. This provides a more realistic understanding of the molecule's behavior in a liquid phase.
Reaction Mechanism Elucidation through Transition State Calculations
Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. nih.gov A critical point on this path is the transition state, which is the structure of maximum energy that must be overcome for the reaction to proceed.
For this compound, one could investigate reactions such as the base-catalyzed hydrolysis of the lactone ring. rsc.org Computational methods would be used to locate the structures of the reactants (lactone and hydroxide (B78521) ion), the transition state(s), any intermediates, and the final product. researchgate.net By calculating the energies of these species, the activation energy (energy barrier) for the reaction can be determined, providing insight into the reaction rate and feasibility. This approach can distinguish between different possible mechanisms (e.g., concerted versus stepwise) that may not be easily discernible through experiment alone. dntb.gov.ua
Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking Studies (if applicable to theoretical binding)
Quantitative Structure-Activity Relationships (QSAR): QSAR is a computational modeling technique that aims to find a statistical relationship between the structural or physicochemical properties of a set of molecules and their biological activity. jddtonline.infoijtinnovation.comijert.org If this compound were part of a series of related compounds with measured biological activity (e.g., enzyme inhibition), a QSAR model could be developed. nih.govnih.gov Molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each molecule and correlated with their activity. slideshare.net The resulting mathematical model could then be used to predict the activity of new, unsynthesized compounds and to understand which molecular features are most important for the desired biological effect. ijcrt.orgmdpi.com
Molecular Docking: Molecular docking is a method used to predict how a small molecule (a ligand) binds to a macromolecular target, such as a protein or nucleic acid, in three-dimensional space. nih.govlabinsights.nl This technique is central to structure-based drug design. semanticscholar.orgvajdalab.org In a hypothetical scenario where this compound is investigated as a potential drug candidate, it could be docked into the active site of a target protein. brieflands.comdntb.gov.ua The docking algorithm would sample numerous possible orientations and conformations of the ligand within the binding site and use a scoring function to estimate the binding affinity for each pose. The results would provide a plausible binding mode, identify key interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the ligand-protein complex, and offer a theoretical basis for its potential biological activity.
Potential Research Avenues and Advanced Applications of 3,4,6 Triphenyloxan 2 One in Specialized Chemical Fields
Role as a Privileged Scaffold or Intermediate in Complex Molecule Synthesis
The concept of a "privileged scaffold" is central to modern medicinal chemistry and organic synthesis. It refers to a core molecular framework that is capable of binding to multiple biological targets through modification of its peripheral substituents. The 3,4,6-Triphenyloxan-2-one structure presents a compelling case for consideration as such a scaffold.
The lactone ring is a recurring motif in a vast number of bioactive natural products, including antibiotics and cytotoxic agents. acs.org Its inclusion provides a rigid, polar core that can participate in hydrogen bonding and other key intermolecular interactions. The three phenyl groups on the this compound backbone serve as ideal points for diversification. Each ring can be functionalized with a wide array of chemical groups to modulate properties like solubility, electronic character, and steric profile, thereby enabling the creation of a large library of derivatives for screening.
Furthermore, as a highly functionalized building block, this compound could serve as a key intermediate in the synthesis of more complex molecules. Modern synthetic strategies, including C-H activation and lactonization, have streamlined the preparation of intricate lactone-containing structures, underscoring their importance as versatile synthons in constructing complex molecular architectures. acs.orgnih.gov The strategic placement of the phenyl groups could be used to direct stereochemistry in subsequent reactions, making it a valuable chiral building block if synthesized in an enantiomerically pure form.
Exploration in Materials Science for Advanced Functional Materials
The unique combination of a polar lactone core and hydrophobic phenyl groups makes this compound an intriguing candidate for the development of novel functional materials.
Potential as a Monomer or Building Block for Polymers
Lactones are well-established monomers for producing biodegradable polyesters through ring-opening polymerization (ROP). mdpi.comacs.orgresearchgate.net The polymerization of this compound via ROP could yield polyesters with unique properties. The bulky triphenyl substituents would likely result in polymers with:
High Thermal Stability: The rigid phenyl groups would restrict chain mobility, leading to a high glass transition temperature (Tg).
Specific Solubility: The significant hydrophobic character would render the polymer soluble in nonpolar organic solvents but insoluble in water.
Amorphous Nature: The steric hindrance from the phenyl groups would likely disrupt polymer chain packing, leading to amorphous materials rather than crystalline ones.
These properties could be advantageous for applications requiring durable, processable, and thermally stable plastics.
Table 1: Hypothetical Properties of a Polymer Derived from this compound This table is illustrative and based on general principles of polymer chemistry, as specific experimental data for this polymer is not available.
| Property | Predicted Characteristic | Rationale |
|---|---|---|
| Polymer Type | Aliphatic Polyester | Result of Ring-Opening Polymerization of a lactone monomer. acs.org |
| Glass Transition Temp. (Tg) | High (>150 °C) | Bulky phenyl groups restrict chain rotation. |
| Solubility | Soluble in THF, Dichloromethane; Insoluble in Water, Alkanes | Dominated by the large, nonpolar phenyl groups. |
| Crystallinity | Amorphous | Steric hindrance from substituents prevents ordered chain packing. |
Design of Organic Electronic Materials Incorporating Lactone Units
In the field of organic electronics, there is a continuous search for new molecular building blocks. Lactone-fused aromatic structures have been successfully incorporated into conjugated polymers to create n-type (electron-transporting) semiconductor materials. diva-portal.orgosti.gov The ester group within the lactone ring is strongly electron-withdrawing, which can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of a polymer, facilitating electron injection and transport. diva-portal.org
Incorporating the this compound unit into a polymer backbone could lead to materials with interesting electronic properties. The phenyl groups could influence the polymer's morphology and intermolecular π-π stacking, which are critical factors for efficient charge transport. By functionalizing the phenyl rings, the electronic properties could be further tuned to optimize performance in devices like organic field-effect transistors (OFETs) and organic thermoelectrics. researchgate.net
Table 2: Representative Electronic Properties of Lactone-Based Conjugated Polymers Data from published research on different lactone-containing polymers, illustrating the potential of this class of materials.
| Polymer System | Electron Affinity (eV) | Electron Mobility (cm²/V·s) | Application | Reference |
|---|---|---|---|---|
| Lactone-based Rigid Semiconducting Polymer (P-75) | 4.37 | Not specified for mobility, high conductivity | n-type Organic Thermoelectrics | researchgate.net |
| Glycolated Lactone and Bis-isatin Polymer | Low-lying LUMO | Up to 0.07 | n-type Organic Electrochemical Transistors | diva-portal.orgresearchgate.net |
Investigation in Optical Materials (e.g., fluorescent or photochromic applications)
Photochromic materials can reversibly change color upon exposure to light, while fluorescent materials emit light after absorbing it. wikipedia.orgnih.gov These properties are highly sought after for applications in ophthalmic lenses, data storage, and molecular switches. Certain heterocyclic compounds, including naphthopyrans that contain a lactone-like moiety, are known to exhibit robust photochromism. researchgate.netresearchgate.net
The rigid structure and potential for extended conjugation through the phenyl rings make this compound a candidate for investigation in optical materials. The triphenyl substitution could be a basis for creating a chromophore that exhibits either fluorescence or photochromism. The specific photophysical properties would depend heavily on the electronic interplay between the lactone and the aromatic rings. Further modification of the phenyl groups with electron-donating or electron-withdrawing groups could be used to tune the absorption and emission wavelengths, as well as the kinetics of photo-switching. researchgate.net
Catalytic and Ligand Applications in Organometallic Chemistry
The oxygen atoms of the carbonyl and ether functionalities in the lactone ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the molecule could function as a ligand in organometallic chemistry. The coordination of lactones to metal centers, such as palladium, has been explored in the context of catalytic carbonylation reactions. nih.gov
If this compound were used as a ligand, the three bulky phenyl groups would create a well-defined, sterically hindered pocket around the metal center. This steric environment can be highly influential in catalysis, for instance, by controlling the regioselectivity or stereoselectivity of a reaction. umb.edu By acting as a "directing group," the lactone ligand could hold a substrate in a specific orientation, enabling selective transformations at a particular site.
Bio-Inspired Chemistry and Mimetic Studies
Bio-inspired chemistry seeks to create synthetic systems that mimic the structure and function of biological molecules. Given that the lactone ring is a common feature in many natural products, this compound could serve as a scaffold for designing mimics of these natural compounds.
In a different vein, lactone-based polymers like polycaprolactone (B3415563) (PCL) are widely used in biomedical applications, particularly for creating biomimetic scaffolds for tissue engineering. nih.govnih.govmdpi.com These scaffolds are designed to mimic the natural extracellular matrix, providing a structure for cells to attach, grow, and form new tissue. nih.govmdpi.com While a polymer derived from this compound would likely be non-biodegradable due to its steric hindrance, the monomer itself could be incorporated into copolymers with other biodegradable lactones. This would introduce rigid, hydrophobic domains into the resulting biomaterial, allowing for precise control over its mechanical properties, degradation rate, and interactions with proteins and cells. researchgate.net
Comprehensive Review of this compound: Current Knowledge and Future Prospects
A detailed literature search has revealed a significant lack of specific published data for the chemical compound this compound. While the broader class of oxanones and compounds with triphenyl substitutions are known, this particular molecule does not appear to be a subject of extensive study in publicly available scientific literature.
The instructions provided for the generation of an article on this compound require a strict adherence to a detailed outline, including synthesis, chemical and physical properties, spectroscopic data, crystal structure, stereoisomerism, reactivity, derivatives, and applications in specialized chemical fields. Furthermore, the inclusion of data tables and detailed research findings is mandated, with a strict exclusion of any information outside the specified scope.
Given the absence of specific research on this compound, providing scientifically accurate and verifiable information for the requested sections is not possible without resorting to speculation or extrapolation from related but distinct compounds. Such an approach would violate the core instruction to focus solely on the specified molecule and avoid introducing information that falls outside this explicit scope.
Therefore, in adherence to the principles of scientific accuracy and the specific constraints of the request, an article on this compound cannot be generated at this time. Further research and publication on this specific compound would be necessary to provide the detailed and specific information required.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4,6-Triphenyloxan-2-one, and how can reaction conditions be modified to improve yield?
- Methodological Answer : Synthesis optimization typically involves evaluating catalysts (e.g., acid/base catalysts), solvent polarity, and temperature gradients. For similar aryl-substituted heterocycles, stepwise Friedel-Crafts alkylation or cyclocondensation of triphenyl precursors with ketone intermediates has been reported . Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation and precise stoichiometric control of reactants.
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies aromatic proton environments (δ 6.5–7.5 ppm) and carbonyl signals (δ ~170–180 ppm). Coupling patterns distinguish substituent positions.
- IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the oxanone ring.
- X-ray crystallography : Resolves bond angles and torsional strain in the crystal lattice, critical for validating stereochemistry .
- HPLC/LC-MS : Quantifies purity (>98%) by separating unreacted precursors or byproducts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (nitrile gloves, lab coats, safety goggles) to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks.
- Store in airtight containers away from oxidizing agents.
- Dispose of waste via approved hazardous waste protocols .
Advanced Research Questions
Q. What computational approaches are suitable for studying the conformational dynamics of the oxanone ring in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates ground-state geometries, electron density maps, and frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Molecular Dynamics (MD) Simulations : Analyzes ring puckering and torsional flexibility over nanosecond timescales.
- QTAIM (Quantum Theory of Atoms in Molecules) : Maps non-covalent interactions (e.g., C–H···π) between phenyl groups .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Systematic SAR Studies : Synthesize analogs with incremental substitutions (e.g., halogens, methoxy groups) to correlate structure with activity.
- In vitro assays : Use standardized protocols (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines to minimize variability.
- Meta-analysis : Compare datasets using statistical tools (ANOVA, PCA) to identify outliers or confounding factors .
Q. What strategies can elucidate intermolecular interactions in this compound crystals?
- Methodological Answer :
- X-ray Diffraction : Identifies π-π stacking distances (3.4–3.8 Å) and hydrogen-bonding networks.
- Hirshfeld Surface Analysis : Visualizes close contacts (e.g., C–H···O) contributing to crystal packing.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability linked to supramolecular cohesion .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields of this compound?
- Methodological Answer :
- Replicate experiments under identical conditions (catalyst loading, solvent purity).
- Use Design of Experiments (DoE) to isolate variables (e.g., temperature vs. stirring rate).
- Compare characterization data (NMR, melting points) to confirm compound identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
